N-Acetyl-D-muramoyl-L-alanine

Description

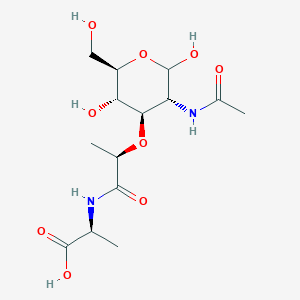

Structure

3D Structure

Properties

Molecular Formula |

C14H24N2O9 |

|---|---|

Molecular Weight |

364.35 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14?/m0/s1 |

InChI Key |

ICMUIFDBEVJCQA-HAFAVUGZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Pathways of N Acetyl D Muramoyl L Alanine

Enzymatic Formation by UDP-N-acetylmuramate—L-alanine Ligase (MurC)

The enzyme responsible for the synthesis of N-Acetyl-D-muramoyl-L-alanine is UDP-N-acetylmuramate—L-alanine ligase, commonly known as MurC. wikipedia.org This essential enzyme catalyzes the ATP-dependent addition of L-alanine to UDP-N-acetylmuramate (UDP-MurNAc). ebi.ac.ukacs.org

The MurC-catalyzed reaction proceeds through a two-step mechanism. oup.com First, the carboxyl group of UDP-MurNAc is activated by ATP, resulting in the formation of an acyl-phosphate intermediate and the release of ADP. ebi.ac.ukoup.com Subsequently, the amino group of L-alanine performs a nucleophilic attack on the activated carboxyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing inorganic phosphate (B84403) (Pi) and the final product, UDP-N-acetylmuramoyl-L-alanine. oup.commdpi.com

The reaction has an absolute requirement for three substrates: ATP, UDP-N-acetylmuramate, and L-alanine. wikipedia.org A divalent cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺), is also essential for the catalytic activity. oup.comwiley.com Kinetic studies on Escherichia coli MurC suggest an ordered binding mechanism where ATP binds first, followed by UDP-MurNAc, and finally L-alanine. acs.orgcapes.gov.br

The catalytic efficiency of MurC has been characterized in several bacterial species. For Escherichia coli MurC, steady-state kinetic analyses have determined the Michaelis-Menten constant (Km) values for its substrates. wiley.com One study reported Km values of 130 ± 10 µM for ATP, 44 ± 3 µM for UDP-MurNAc, and 48 ± 6 µM for L-alanine, with a catalytic rate (kcat) of 980 ± 40 min⁻¹. wiley.com Another study on E. coli MurC reported Km values of 450 µM for ATP, 100 µM for UDP-MurNAc, and 20 µM for L-alanine. researchgate.net More recent studies using a liquid chromatography-mass spectrometry (LC-MS) based assay have further refined these kinetic parameters. nih.gov

In Mycobacterium tuberculosis, the specific activity of MurC has been estimated to be 1.2 µmoles of inorganic phosphate formed per minute per milligram of enzyme. plos.org The catalytic activity of MurC is sensitive to temperature and pH, with optimal activity generally observed between 35°C and 40°C. mdpi.com

Interactive Data Table: Kinetic Parameters of MurC from Different Bacterial Species

| Bacterial Species | Km (ATP) (µM) | Km (UDP-MurNAc) (µM) | Km (L-alanine) (µM) | kcat (min⁻¹) | Specific Activity (µmol/min/mg) |

|---|---|---|---|---|---|

| Escherichia coli | 130 - 450 | 44 - 100 | 20 - 84 | 980 - 1000 | - |

| Mycobacterium tuberculosis | - | - | - | - | 1.2 |

| Verrucomicrobium spinosum | 130 | 120 | 180 | 1.5 | - |

| Chlamydia trachomatis | 1200 | 200 | 2900 | 0.09 | - |

Note: The data presented is a compilation from multiple sources and variations may exist due to different experimental conditions. plos.orgwiley.comacs.orgresearchgate.netnih.govfrontiersin.org

While L-alanine is the predominant amino acid incorporated by MurC in most bacteria, some species exhibit a degree of flexibility. mdpi.com In Escherichia coli, MurC can also utilize L-serine and glycine (B1666218), albeit with lower efficiency than L-alanine. nih.gov Similarly, the MurC from Chlamydia trachomatis has been shown to add L-alanine, L-serine, or glycine to UDP-MurNAc with comparable efficiencies. nih.gov

In contrast, the MurC from Mycobacterium tuberculosis displays a higher specificity for L-alanine over glycine and L-serine under in vitro conditions. researchgate.net In Staphylococcus aureus, mutations in the shallow hydrophobic pocket of MurC, which is responsible for L-alanine recognition, can affect substrate binding. oup.com This pocket includes a critical histidine residue that is conserved among MurC proteins from various bacteria, including Haemophilus influenzae and E. coli. oup.com

Subsequent Elongation Steps in Peptidoglycan Stem Peptide Biosynthesis

Following its synthesis, this compound serves as the foundation for the sequential addition of other amino acids, a process catalyzed by a series of Mur ligases. mdpi.complos.org

This compound is the specific substrate for the next enzyme in the pathway, UDP-N-acetylmuramoyl-L-alanine—D-glutamate ligase, or MurD. nih.govwikipedia.org MurD catalyzes the ATP-dependent addition of D-glutamate to the L-alanine residue of UDP-N-acetylmuramoyl-L-alanine. nih.govresearchgate.net This reaction results in the formation of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate. wikipedia.org

The reaction mechanism of MurD is analogous to that of MurC, involving the formation of an acyl-phosphate intermediate. nih.govresearchgate.net The enzyme exhibits strict specificity for D-glutamate; L-glutamate is not a substrate. mdpi.com Structural studies of E. coli MurD have provided detailed insights into its active site and the binding of its substrates. rcsb.org

The product of the MurD reaction, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, becomes the substrate for the subsequent ligase, MurE. asm.orgnih.gov MurE adds a third amino acid, which is typically meso-diaminopimelic acid (m-DAP) in most Gram-negative bacteria and Bacilli, or L-lysine in most Gram-positive species. oup.comresearchgate.net

Finally, the MurF ligase catalyzes the addition of the dipeptide D-alanyl-D-alanine to the growing peptide chain, completing the synthesis of the UDP-N-acetylmuramoyl-pentapeptide precursor. mdpi.comasm.org There is evidence to suggest that the Mur ligases may form a multi-enzyme complex in vivo to facilitate the efficient channeling of substrates through the pathway. plos.orgpnas.org For instance, studies have shown interactions between MurD, MurE, and MurF with other proteins involved in peptidoglycan synthesis. plos.org

Iii. Enzymatic Degradation and Turnover of N Acetylmuramoyl L Alanine Containing Structures

Activities of N-Acetylmuramoyl-L-alanine Amidases (NAM-amidases)

N-Acetylmuramoyl-L-alanine amidases (EC 3.5.1.28) are a widespread class of peptidoglycan hydrolases, also known as autolysins, that catalyze the cleavage of the amide bond between the lactyl group of MurNAc and the α-amino group of L-alanine. wikipedia.orgresearchgate.net This hydrolytic activity is fundamental to bacterial physiology, influencing cell separation, PG recycling, and even virulence. nih.govnih.gov The expression and activity of these enzymes are meticulously controlled, as excessive hydrolysis can compromise the structural integrity of the cell wall, leading to lysis and cell death. nih.govau.dk

The defining characteristic of NAM-amidases is their precise cleavage of the MurNAc-L-Ala amide bond. researchgate.netebi.ac.uk This action releases the entire peptide stem from the glycan backbone. nih.gov However, within this specific catalytic function, individual amidases exhibit significant variation in their substrate preferences and requirements.

Some NAM-amidases display broad substrate specificity. For example, the AmiD enzyme from Escherichia coli is an outer membrane-anchored lipoprotein that can cleave this bond in intact peptidoglycan as well as in soluble PG fragments. nih.gov Notably, its activity is independent of whether the MurNAc residue is in its standard or 1,6-anhydro form, making it a versatile enzyme in PG turnover. researchgate.netnih.gov

In contrast, other amidases are highly specific. The E. coli enzyme AmpD, for instance, preferentially cleaves the MurNAc-L-Ala bond only when the MurNAc residue is in the 1,6-anhydro form, a structure typically found at the terminus of glycan strands during recycling. frontiersin.orgresearchgate.net The specificity of certain amidases can also be influenced by other components of the cell wall. The LytA autolysin of Streptococcus pneumoniae requires the presence of choline (B1196258) within the cell wall teichoic acids to anchor itself and exert its catalytic activity. researchgate.net Similarly, the LytC and CwlA enzymes of Bacillus subtilis show higher specific activity on cell wall fragments that contain teichoic acids. researchgate.net

Table 1: Substrate Specificity of Selected N-Acetylmuramoyl-L-alanine Amidases

| Amidase | Organism | Primary Substrate(s) | Specific Requirements or Notes |

| AmiD | Escherichia coli | Intact peptidoglycan, soluble fragments (MurNAc and anhydro-MurNAc forms) | Broad specificity; outer membrane lipoprotein. frontiersin.orgnih.gov |

| AmpD | Escherichia coli | Soluble fragments with 1,6-anhydro-MurNAc | Specific for anhydro-muropeptides, crucial for recycling. frontiersin.orgresearchgate.net |

| AmiA, AmiB, AmiC | Escherichia coli | Septal peptidoglycan | Soluble periplasmic enzymes involved in cell separation. researchgate.netnih.gov |

| LytA | Streptococcus pneumoniae | Peptidoglycan | Activity is dependent on binding to choline residues in cell wall teichoic acids. researchgate.net |

| Ami1 | Mycobacterium abscessus | Muramyl-dipeptide, Peptidoglycan | Zn²⁺-dependent enzyme involved in cell division and virulence. nih.govresearchgate.net |

NAM-amidases are a diverse group of enzymes found across the bacterial kingdom and in bacteriophages that infect them. They can be categorized into different families based on sequence homology and domain architecture, which often correlates with their specific physiological roles.

In E. coli, there are at least five known NAM-amidases (AmiA, AmiB, AmiC, AmiD, and AmpD). ebi.ac.uknih.gov AmiA, AmiB, and AmiC are soluble periplasmic enzymes whose primary function is to cleave the peptidoglycan at the septum, enabling the separation of daughter cells following cell division. ebi.ac.uknih.gov AmiD is a lipoprotein anchored to the outer membrane, where it contributes to PG turnover. researchgate.netnih.gov These bacterial amidases are generally classified as autolysins and are transported across the cytoplasmic membrane via N-terminal signal peptides. ebi.ac.uk

Another major group consists of phage-encoded NAM-amidases, known as endolysins. wikipedia.org These enzymes are synthesized late in the lytic cycle of bacteriophages and are responsible for degrading the host bacterium's cell wall from within to release the newly formed phage particles. ebi.ac.uk Unlike bacterial autolysins, most phage endolysins lack a signal peptide and rely on other phage-encoded proteins, called holins, to create pores in the cytoplasmic membrane for their passage to the peptidoglycan layer. ebi.ac.uk

Structurally, many NAM-amidases are zinc-dependent metalloenzymes, often containing a conserved catalytic domain such as the Amidase_3 domain (Pfam PF01520) or the NALAA-2 domain (IPR002502). frontiersin.orgnih.govuniprot.org These catalytic modules are frequently found attached to cell wall binding domains that provide substrate specificity and localization. ebi.ac.uk

Table 2: Diversity of N-Acetylmuramoyl-L-alanine Amidase Families

| Family / Type | Example Enzyme(s) | Cellular Location | Key Functional Role |

| Soluble Periplasmic Amidases | AmiA, AmiB, AmiC (E. coli) | Periplasm | Daughter cell separation at the division septum. nih.gov |

| Outer Membrane-Anchored Amidases | AmiD (E. coli) | Outer Membrane | Peptidoglycan turnover and recycling. frontiersin.orgnih.gov |

| Cytoplasmic Recycling Amidases | AmpD (E. coli) | Cytoplasm / Periplasm | Recycling of anhydro-muropeptides. frontiersin.org |

| Bacteriophage Endolysins | T7 Lysozyme, Various phage lysins | Synthesized in cytoplasm, act in periplasm | Host cell lysis for phage progeny release. wikipedia.orgebi.ac.uk |

| Cell Wall-Associated Autolysins | LytA (S. pneumoniae), Ami1 (M. tuberculosis) | Cell Wall / Secreted | Cell separation, PG remodeling, virulence. researchgate.netnih.gov |

The balanced action of peptidoglycan synthesis and degradation is essential for bacterial viability. nih.gov NAM-amidases are key contributors to this homeostasis, participating in both the large-scale remodeling of the cell wall and the intricate pathways of PG recycling.

Peptidoglycan remodeling is most evident during cell growth and division. To enlarge and divide, a bacterium must strategically break bonds in the existing PG layer to insert new material. NAM-amidases, along with other hydrolases, create the necessary nicks in the structure. nih.govfrontiersin.org Their most well-defined role in remodeling is the final step of cell division: the separation of daughter cells. After a cross-wall, or septum, is synthesized, NAM-amidases cleave the MurNAc-L-Ala bonds within this shared septal peptidoglycan, allowing the two new cells to separate. nih.govresearchgate.net Bacteria lacking multiple amidases often fail to separate completely, resulting in the formation of long cell chains. nih.gov

NAM-amidases are also integral to peptidoglycan recycling, a process particularly well-studied in Gram-negative bacteria like E. coli. During cell wall turnover, fragments of peptidoglycan are released into the periplasm. The cleavage of the MurNAc-L-Ala bond by amidases like AmiD is a critical step in breaking down these fragments into their constituent parts—glycans and peptides. frontiersin.orgnih.gov These components, such as the anhydro-MurNAc-peptide, are then transported into the cytoplasm where other enzymes, including the specific amidase AmpD, further process them. frontiersin.org The salvaged sugars and amino acids can then re-enter the biosynthetic pathways to create new peptidoglycan, providing a highly efficient way for the cell to conserve energy and resources. researchgate.net

Iv. Structural Biology and Mechanistic Insights of Enzymes Interacting with N Acetyl D Muramoyl L Alanine

Crystal Structure Analysis of Mur Ligases (MurC, MurD) and Their Complexes

The Mur ligases, including MurC and MurD, are pivotal cytoplasmic enzymes that catalyze the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), a crucial phase in the biosynthesis of the bacterial cell wall peptidoglycan. oup.comosti.gov X-ray crystallography has been instrumental in elucidating the three-dimensional structures of these enzymes, revealing a conserved modular architecture. wiley.comresearchgate.net Both MurC and MurD from Escherichia coli exhibit a multi-domain structure, which is a shared feature among the Mur ligase family. researchgate.netembopress.org

The crystal structure of E. coli MurC has been determined to a resolution of 2.6 Å. researchgate.net Similarly, the structure of E. coli MurD in a complex with its substrate UDP-N-acetylmuramoyl-L-alanine (UMA) has been solved at a 1.9 Å resolution. embopress.orgnih.gov These structural studies show that Mur ligases are typically composed of three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain. wiley.comembopress.org This three-domain topology is a recurring theme, with the active site being formed at the interface of these domains. wiley.com

| Enzyme | Organism | Resolution (Å) | PDB ID | Key Structural Features |

| MurC | Escherichia coli | 2.6 | 2F00 | Modular multi-domain structure similar to other Mur ligases. researchgate.net |

| MurD | Escherichia coli | 1.9 | 9BN8, 1E0D | Three-domain topology; complexed with substrate UMA. embopress.orgebi.ac.uk |

| MurC | Haemophilus influenzae | Not Specified | 1GQQ | Dimerization motif present in some MurC enzymes. researchgate.net |

The active site of Mur ligases is a cleft located between the domains. wiley.com The N-terminal domain is primarily responsible for binding the UDP-MurNAc substrate. nih.gov The central domain, which often contains a P-loop motif rich in glycine (B1666218), is involved in ATP binding. embopress.orgnih.gov The C-terminal domain participates in binding the amino acid to be added, such as L-alanine for MurC or D-glutamate for MurD. nih.gov

In E. coli MurD, the binding of the substrate UMA occurs in a pocket where the UDP moiety interacts with the N-terminal domain. embopress.org The muramoyl-L-alanine portion extends towards the central and C-terminal domains. embopress.org The binding of ATP is crucial and occurs in the central domain. embopress.orgnih.gov A conserved loop, analogous to the P-loop in other ATP-binding proteins, interacts with the phosphate (B84403) groups of ATP. embopress.org For instance, in E. coli MurD, residues 108-116 form this loop. embopress.org The binding of the amino acid substrate by the C-terminal domain positions it correctly for the nucleophilic attack that forms the new peptide bond. wiley.com

| Enzyme Domain | Ligand | Key Interacting Residues/Motifs (in E. coli MurD) |

| N-terminal Domain | UDP-MurNAc | Binds the UDP component of the substrate. nih.gov |

| Central Domain | ATP | P-loop (residues 108-116) for phosphate binding. embopress.org |

| C-terminal Domain | D-glutamate | Binds the incoming amino acid. nih.gov |

A critical aspect of the Mur ligase catalytic cycle is the significant conformational change the enzymes undergo upon substrate binding. kopri.re.kr In their substrate-free or "apo" form, Mur ligases typically exist in an "open" conformation. kopri.re.kr The binding of ATP and the UDP-MurNAc substrate induces a large-scale domain movement, bringing the C-terminal domain closer to the N-terminal and central domains to form a "closed" conformation. wiley.com This closure is essential for catalysis as it properly orients the substrates for the reaction and shields the active site from the solvent. wiley.com

In E. coli MurD, ATP binding to the C-terminal domain triggers this conformational shift. wiley.com This movement allows key residues to interact with the nucleotide and guide it into its binding pocket. wiley.com This dynamic process ensures the substrates are brought into close proximity, facilitating the formation of an acyl-phosphate intermediate, which is then attacked by the incoming amino acid. oup.comwiley.com NMR studies have suggested that even in the absence of ligands, apo MurD can exist in multiple conformational states, highlighting the inherent flexibility of these enzymes which is crucial for their regulatory and catalytic processes. nih.gov

Structural Characterization of N-Acetylmuramoyl-L-alanine Amidases

N-acetylmuramoyl-L-alanine amidases are hydrolases that cleave the amide bond between the N-acetylmuramic acid sugar and the L-alanine residue of the peptide stem in peptidoglycan. wikipedia.org These enzymes play crucial roles in bacterial cell wall turnover, cell separation, and autolysis. mdpi.comebi.ac.uk Structural studies of various amidases, such as AmiD from E. coli and AmiA from Bacteroides uniformis, have provided detailed views of their architecture. nih.govrcsb.org

The crystal structure of E. coli AmiD reveals an enzyme with a flexible N-terminal extension, which is thought to allow the enzyme, anchored in the outer membrane, to reach its peptidoglycan substrate. nih.govuliege.be The enzyme possesses a C-terminal catalytic domain that shares a common fold with other amidases like AmpD and bacteriophage T7 lysozyme. nih.govresearchgate.net

| Enzyme | Organism | Resolution (Å) | PDB ID | Key Structural Features |

| AmiD | Escherichia coli | Not Specified | Not Specified | Flexible N-terminal extension, C-terminal catalytic domain. nih.govuliege.be |

| AmiA | Bacteroides uniformis | 1.15 (apo) | 4Q5K | Related to NlpC/P60 amidases, shares a common catalytic core. rcsb.org |

| Ami1 | Mycobacterium abscessus | 1.70 | 7AGO | Sugar binding protein classification. rcsb.org |

| AmiC | Nostoc punctiforme | Not Specified | 5EMI | Contains an AMIN domain. ebi.ac.uk |

| Rv3717 | Mycobacterium tuberculosis | 1.7 | Not Specified | Unique amidase lacking a separate cell-wall binding domain. iucr.org |

N-acetylmuramoyl-L-alanine amidases often exhibit a modular domain organization. Many, like AmiC, possess an N-terminal domain, termed the AMIN domain, which is involved in localization to the septal ring, and a C-terminal catalytic domain. uliege.be The catalytic domain typically has a mixed α/β fold, with a central β-sheet flanked by α-helices. uliege.benih.gov

The catalytic pocket is a groove on the surface of the catalytic domain. nih.gov A key feature of many of these amidases is the presence of a catalytic zinc ion, coordinated by conserved histidine and sometimes cysteine or glutamate (B1630785) residues. nih.goviucr.orgnih.gov For example, in the proposed model for AmiA from Staphylococcus aureus, the zinc ion is crucial for catalysis. nih.gov The active site pocket is shaped to recognize and bind the peptidoglycan substrate. In some structures, a hairpin turn partially covers the active site, suggesting a potential autoregulatory mechanism. iucr.org The electrostatic surface of the active site is typically negatively charged, while the surface leading to it is often positively charged, which may help guide the substrate. iucr.org

The catalytic mechanism for zinc-dependent N-acetylmuramoyl-L-alanine amidases is proposed to be similar to that of thermolysin and other zinc metallopeptidases. nih.govresearchgate.net The zinc ion plays a crucial role in activating a water molecule, which then acts as the nucleophile to attack the carbonyl carbon of the scissile amide bond between N-acetylmuramic acid and L-alanine. nih.gov

The proposed mechanism involves several key steps:

Substrate Binding: The peptidoglycan substrate binds in the catalytic cleft. The L-alanine residue of the stem peptide fits into a specific hydrophobic pocket. nih.gov

Activation of Water: The zinc ion, coordinated by active site residues (e.g., two histidines and a cysteine or glutamate), polarizes a water molecule, increasing its nucleophilicity. iucr.orgnih.gov

Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the amide bond. This leads to the formation of a tetrahedral intermediate.

Protonation and Bond Cleavage: A nearby general base, often a glutamate or aspartate residue, donates a proton to the nitrogen atom of the leaving group (the L-alanine amino group). This facilitates the collapse of the tetrahedral intermediate and cleavage of the amide bond. nih.gov

Product Release: The cleaved sugar and peptide products are released from the active site.

An active site mutant (H370A) of AmiA from S. aureus was shown to be completely inactive, providing strong support for the proposed catalytic mechanism involving this key histidine residue. nih.gov

V. Biological Roles and Functional Context of N Acetyl D Muramoyl L Alanine

Criticality in Bacterial Cell Wall Structural Integrity and Morphogenesis

The structural integrity of the bacterial cell wall, or sacculus, is paramount for survival, providing shape and protection against osmotic lysis. ebi.ac.ukfrontiersin.org This integrity is derived from a mesh-like layer of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems. wikipedia.orgportlandpress.com The initial step in the formation of this peptide stem is the ATP-dependent addition of L-alanine to UDP-N-acetylmuramic acid (UDP-MurNAc), a reaction catalyzed by the essential enzyme MurC ligase, to form UDP-N-acetylmuramoyl-L-alanine. ebi.ac.uknih.gov This enzymatic step is the first committed step in the synthesis of the peptide portion of the peptidoglycan building block. nih.gov

The subsequent additions of D-glutamate, a dibasic amino acid (like meso-diaminopimelic acid or L-lysine), and a D-alanyl-D-alanine dipeptide create the full pentapeptide stem attached to the NAM sugar. nih.gov These complete precursor units are then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. ebi.ac.uk

The process of bacterial growth and division, known as morphogenesis, necessitates the precise and controlled remodeling of this peptidoglycan sacculus. This involves both the synthesis of new peptidoglycan and the enzymatic cleavage of existing cross-links to allow for cell expansion and septation. A class of enzymes known as N-acetylmuramoyl-L-alanine amidases plays a crucial role in this process by cleaving the amide bond between the NAM sugar and the L-alanine of the peptide stem. frontiersin.orgebi.ac.uk This action is vital for processes such as the separation of daughter cells after cell division. nih.govoup.com In Escherichia coli, for example, mutants lacking functional N-acetyl-muramyl-l-alanine amidases form chains of cells that fail to separate completely. oup.com

The controlled activity of these hydrolases is essential; their dysregulation can lead to excessive cell wall degradation (autolysis) and cell death. nih.gov Therefore, the formation and cleavage of the bond involving N-Acetyl-D-muramoyl-L-alanine are central to maintaining the delicate balance between cell wall expansion and structural integrity required for bacterial morphogenesis.

Participation in Cellular Adaptation and Peptidoglycan Homeostasis

Bacteria constantly adapt to changing environmental conditions, and this often involves modifications to their cell wall. portlandpress.comresearchgate.net Peptidoglycan homeostasis, the balance between synthesis and degradation (turnover), is a dynamic process that allows bacteria to remodel their cell wall in response to stresses such as antibiotic exposure or changes in growth conditions. researchgate.netfrontiersin.org During growth and division, bacteria release fragments of their cell wall, known as muropeptides, into the environment. nih.govnih.gov

These turnover products, which include derivatives of this compound, are not simply waste products. In many bacteria, they are recycled. For instance, Escherichia coli has a sophisticated system to re-uptake and reutilize these fragments, which is an efficient way to conserve cellular resources. frontiersin.org

Furthermore, the composition and structure of peptidoglycan can be actively modified to help bacteria evade host defenses or resist antibiotics. researchgate.netnih.gov For example, modifications to the glycan backbone or the peptide stem can confer resistance to host enzymes like lysozyme. nih.gov The release and sensing of specific muropeptides can also act as a signaling mechanism for the bacterial population, allowing them to monitor the state of their own cell walls and those of surrounding bacteria. frontiersin.org This intricate system of peptidoglycan turnover and modification, centered around its fundamental building blocks, is crucial for bacterial adaptation and survival.

Muropeptide Recognition by Host Innate Immune Receptors

The host immune system has evolved to recognize conserved molecular signatures of microbes, known as pathogen-associated molecular patterns (PAMPs). frontiersin.org Muropeptides, being unique and essential components of bacteria, are potent PAMPs. nih.govnih.gov They are primarily recognized by a class of intracellular pattern recognition receptors (PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs). nih.govfrontiersin.org

The two most well-characterized of these are NOD1 and NOD2. frontiersin.orgtandfonline.com NOD1 and NOD2 are located in the cytoplasm of various cells, including immune cells like macrophages and dendritic cells, as well as epithelial cells. nih.govuzh.ch They play a critical role in initiating an innate immune response upon detection of intracellular bacterial fragments. uzh.chdovepress.com This recognition is crucial for clearing bacterial infections but must also be tightly regulated to maintain tolerance to the commensal microbiota and prevent chronic inflammation. nih.govfrontiersin.org

NOD2 acts as a general sensor for peptidoglycan from both Gram-positive and Gram-negative bacteria by recognizing a specific muropeptide fragment called muramyl dipeptide (MDP). nih.govinvivogen.com The minimal structure required for NOD2 activation is N-acetylmuramyl-L-alanyl-D-isoglutamine. tandfonline.comresearchgate.net

Upon entry into the host cell cytoplasm, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2. nih.govuzh.ch Recent research has revealed an essential intermediate step: MDP is first phosphorylated by the host enzyme N-acetylglucosamine kinase (NAGK) to form 6-O-phospho-MDP, which is the actual high-affinity ligand for NOD2. rsc.org This binding event induces a conformational change in NOD2, leading to its self-oligomerization. dovepress.cominvivogen.com

The activated NOD2 oligomer then recruits the serine/threonine kinase RIP2 (also known as RICK) through a homophilic interaction between their respective caspase recruitment domains (CARDs). uzh.chinvivogen.com This interaction leads to the polyubiquitination of RIP2, which serves as a scaffold to assemble a larger signaling complex. uzh.chinvivogen.com This complex ultimately activates downstream pathways, most notably the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. uzh.chinvivogen.com Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby mounting an innate immune response to the bacterial presence. uzh.chdovepress.com

The recognition of muropeptides by NOD2 is highly specific, relying on key structural features of the ligand.

| Feature | Requirement for NOD2 Activation | Reference |

| Muramic Acid | The N-acetylmuramic acid sugar is essential. The N-acetyl group is required for binding to NOD2. | frontiersin.orgnih.gov |

| L-Ala | The first amino acid must be an L-alanine. | invivogen.com |

| D-isoGln | The second amino acid is typically D-isoglutamine. | researchgate.net |

| Stereochemistry | NOD2 recognition is stereospecific for the L-D isomer of the dipeptide. L-L or D-D analogs are not recognized. | invivogen.com |

| Modifications | While the core MDP structure is the primary ligand, NOD2 can recognize muropeptides with longer peptide chains. nih.gov Modifications found in specific bacteria, such as the N-glycolylation of muramic acid in Mycobacterium tuberculosis, can enhance recognition by NOD2. nih.gov |

Studies using synthetic MDP analogs and mutagenesis of the NOD2 receptor have helped to map these interactions. For example, specific residues within the LRR domain of NOD2, such as R877 and W931, have been identified as critical for MDP binding. nih.gov The specificity of this interaction ensures that the immune system responds appropriately to bacterial peptidoglycan while avoiding activation by structurally similar but non-bacterial molecules. This precise molecular recognition is fundamental to maintaining the balance between effective host defense and immune homeostasis.

Vi. Synthetic Strategies and Derivatives of N Acetyl D Muramoyl L Alanine

Chemical Synthesis Approaches for N-Acetylmuramic Acid and its L-Alanine Conjugates

The synthesis of N-acetylmuramic acid (MurNAc) and its conjugates, particularly with L-alanine, is fundamental to studying bacterial cell wall biosynthesis, peptidoglycan structure, and the immunological activities of its fragments. udel.edu Various chemical and chemoenzymatic strategies have been developed to access these complex molecules.

A common starting material for the synthesis of MurNAc derivatives is D-glucosamine or its equivalents, which ensures the correct stereochemistry. researchgate.net One established method involves the aminolysis of protected MurNAc lactones with amino acid esters, such as L-alanine methyl ester, to form the desired amide bond. srce.hr The efficiency of this lactone ring-opening reaction can be significantly influenced by the choice of solvent and the presence of catalysts like imidazole (B134444) and tetra-n-hexylammonium benzoate (B1203000) (THAB), with satisfactory yields ranging from 60-80% under optimized conditions. srce.hr

Another approach is the direct coupling of a MurNAc derivative, with its carboxylic acid group activated, to an L-alanine ester. For instance, a protected (1→6)-linked disaccharide acid containing MurNAc was condensed with L-alanine methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (HOSu) as activating agents. srce.hr Similarly, the synthesis of muramyl dipeptide (MDP) has been achieved by coupling the fully protected MurNAc unit with L-alanine methyl ester using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N-methylmorpholine. google.com This is followed by deprotection of the alanine (B10760859) ester and subsequent coupling with the next amino acid, such as D-isoglutamine benzyl (B1604629) ester, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). google.com

Total chemical synthesis provides an alternative to chemoenzymatic methods for producing UDP-N-acetylmuramoyl-L-alanine, a key substrate for the MurD ligase enzyme in peptidoglycan biosynthesis. researchgate.netresearchgate.net An 11-step synthetic route has been reported, building upon the strategy for synthesizing its precursor, UDP-N-acetylmuramic acid. researchgate.netresearchgate.net These multi-step syntheses require careful use of protecting groups to manage the various functional groups on the sugar and amino acid moieties. google.com For example, a typical synthesis of an MDP precursor might involve protecting the sugar hydroxyls with a benzylidene acetal (B89532) and the amine with a carbobenzyloxy (Cbz) group, while the amino acids are used as their ester derivatives. google.com

These synthetic routes allow for the production of not only the natural N-acetylmuramoyl-L-alanine structure but also a wide array of analogs and more complex peptidoglycan mimetics, such as the N-acetylglucosaminyl-β(1-4)-N-acetylmuramoyl-l-alanyl-γ-d-glutamyl-l-alanyl-d-alanine tetrapeptide, for studying enzyme-substrate interactions. nih.gov

Structure-Activity Relationship Studies of Muramyl Peptides and Analogs

The biological journey of a muramyl peptide often begins with enzymatic processing. Modifications to its structure can significantly impact recognition by key enzymes. In the context of peptidoglycan biosynthesis, enzymes like the Mur ligases (MurC-F) are responsible for the sequential addition of amino acids to UDP-MurNAc. nih.gov The MurD ligase, for example, specifically catalyzes the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). nih.gov The specificity of these enzymes means that alterations to the L-alanine residue or the MurNAc core can impede the construction of the peptidoglycan stem peptide.

For muramyl peptides to activate the intracellular immune receptor NOD2, they must first enter the host cell and, in some cases, undergo modification. rsc.org It has been discovered that N-acetylglucosamine kinase (NAGK) phosphorylates muramyl dipeptide (MDP) to 6-O-phospho-MDP, which is the actual high-affinity agonist for NOD2. rsc.org Studies with synthetic MDP analogues revealed that while cellular uptake mechanisms may not be stereoselective, the subsequent phosphorylation by NAGK is highly specific. rsc.org This enzymatic gatekeeping is a critical step for NOD2 activation.

The enzymes involved in peptidoglycan recycling, AmgK and MurU, also exhibit substrate specificity. While they are permissive to modifications at the N-acyl side chain of NAM, allowing for the incorporation of bioorthogonal probes, other changes may not be tolerated. nih.govacs.org For instance, investigations into an expanded library of NAM derivatives have helped to map the chemical space acceptable to these recycling enzymes. nih.gov

N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is the minimal structure responsible for the immunostimulatory activity of peptidoglycan, primarily through its activation of the NOD2 receptor. mostwiedzy.plnih.govfrontiersin.org Modifications to this core structure have been extensively explored to create analogs with improved or altered biological activities, such as enhanced adjuvanticity or reduced pyrogenicity (fever-inducing effects). mostwiedzy.plfrontiersin.org

Modifications to the Peptide Chain:

First Amino Acid (L-Alanine): Replacing L-alanine with other amino acids like L-valine, L-leucine, L-phenylalanine, or L-isoleucine can modulate immunological activity. nih.gov For example, some analogs with L-phenylalanine or L-isoleucine at this position showed enhanced activity. nih.gov In contrast, replacing the L-Ala-D-isoGln dipeptide with one containing an achiral glycine (B1666218) (MurNAc-Gly-D-Glu) was found to retain similar NOD2-activating potency as canonical MDP. rsc.org

Second Amino Acid (D-Isoglutamine): The D-isoglutamine residue is crucial. Replacing it with L-isoglutamine, L-glutamic acid, or L-glutamine renders the molecule inactive. nih.gov Amidation of the free γ-carboxyl group of the D-isoglutamine also leads to a loss of somnogenic (sleep-promoting) activity and can reduce immunostimulatory effects. scilit.comwsu.edurupress.org However, certain ester modifications at the α-position can result in higher NOD2 agonistic activity than MDP itself. nih.gov

Modifications to the MurNAc Moiety:

Acyl Group: The N-acetyl group at the C-2 position is generally required for activity. mostwiedzy.pl

Hydroxyl Groups: The hydroxyl groups at C-1 and C-6 are not essential for biological activity. The C-6 hydroxyl can be substituted with amino or acylamido groups, and lipophilic acyl chains can be added here to create potent adjuvants like 6-O-stearoyl-MDP. mostwiedzy.plnih.gov However, the specific type and placement of acylation are critical; acylation at certain positions can also lead to a decrease or complete loss of adjuvant activity. nih.gov

Lactyl Ether: The methyl group of the lactyl moiety (linked to L-alanine) is important. Adding another methyl group to the second amino acid of MDP was shown to generate a derivative with enhanced NOD2-activating capacity. nih.gov

These SAR studies have demonstrated that it is possible to separate the different biological effects of muramyl peptides. For instance, some analogs have been synthesized that retain immunostimulatory and pyrogenic activity but lack somnogenic effects, suggesting that these responses may be mediated by separate mechanisms. wsu.edurupress.org This detailed understanding allows for the rational design of synthetic muramyl peptide derivatives for specific therapeutic applications, such as vaccine adjuvants or immunomodulators for treating inflammatory disorders. frontiersin.orgnih.gov

Table 2: Structure-Activity Relationship (SAR) of Muramyl Dipeptide (MDP) Analogs

| Modification Site | Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Peptide Chain | |||

| Position 1 (L-Ala) | Replacement with L-Val, L-Leu, L-Phe, L-Ile | Modulated activity; some L-Phe/L-Ile analogs showed enhancement. | nih.gov |

| Position 2 (D-iGln) | Replacement with L-isomers (L-iGln, L-Glu) | Inactivation of immunostimulatory effect. | nih.gov |

| Position 2 (D-iGln) | Amidation of γ-carboxyl group | Loss of somnogenic activity; reduced immunological activity. | scilit.com, wsu.edu, rupress.org |

| Position 2 (D-iGln) | Methyl ester at γ-position | Lower NOD2 agonistic activity than MDP. | nih.gov |

| Position 2 (D-iGln) | Mono-ester at α-position | Higher NOD2 agonistic activity than MDP. | nih.gov |

| MurNAc Moiety | |||

| C-1 Hydroxyl | Removal or modification | Not essential for activity. | mostwiedzy.pl |

| C-2 N-Acetyl | Removal | Loss of activity. | mostwiedzy.pl |

| C-4 Hydroxyl | Glycosylation (e.g., with GlcNAc) | Forms larger, active peptidoglycan fragments. | nih.gov |

| C-6 Hydroxyl | Acylation (e.g., with stearic acid) | Increased lipophilicity and adjuvant activity. | mostwiedzy.pl, nih.gov |

Vii. Advanced Research Methodologies and Analytical Approaches in N Acetyl D Muramoyl L Alanine Studies

Development and Optimization of Enzymatic Activity Assays

The accurate quantification of enzyme activity is fundamental to understanding the function of enzymes that metabolize N-acetyl-D-muramoyl-L-alanine, such as N-acetylmuramoyl-L-alanine amidases. The development and optimization of robust assays are therefore a primary focus of research in this area.

Spectrophotometric and Chromatographic Assay Techniques

Spectrophotometric and chromatographic techniques are the cornerstones of enzymatic activity assays for N-acetylmuramoyl-L-alanine amidases. While conventional spectrophotometric assays are utilized, they can be hampered by limitations in specificity and interferences from the sample matrix. rsc.org

To overcome these challenges, more advanced methods like high-performance liquid chromatography (HPLC) have been developed. rsc.orgasm.org A notable example is an HPLC-based method designed to measure N-acetylmuramoyl-L-alanine amidase activity by quantifying its enzymatic product, p-nitroaniline. rsc.org This method offers high specificity and a wide linear range. rsc.org The optimization of such HPLC methods often employs a Design of Experiments (DoE) approach, which systematically identifies and refines critical variables to ensure accuracy, precision, and robustness. rsc.org

Another chromatographic approach is thin-layer chromatography (TLC), which can be used to monitor the hydrolysis of substrates like muramyl-dipeptide (MDP). mdpi.comresearchgate.net In this assay, the disappearance of the substrate and the appearance of products can be visualized and correlated with enzyme concentration. mdpi.comresearchgate.net

Radioactive assays have also been employed, using substrates like radioactive MurNAc tripeptide to track enzyme activity. asm.org The reaction products can be separated and quantified using techniques like HPLC. asm.org

Application of Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

Spectroscopic and chromatographic techniques are indispensable for the detailed characterization and precise quantification of this compound and its derivatives.

High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying peptidoglycan fragments, including those containing this compound. asm.orgasm.orgnih.gov For instance, HPLC can be used to analyze the products released from peptidoglycan digestion by N-acetylmuramoyl-L-alanine amidase, with detection at 215 nm. asm.org The identity of the separated compounds is often confirmed by amino acid analysis and mass spectrometry. asm.org

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), is a powerful technique for confirming the identity of synthesized or purified peptides and nucleotide precursors related to this compound. asm.org

For structural elucidation and characterization of the enzymes themselves, techniques like SDS-PAGE and two-dimensional electrophoresis are used to determine molecular weight and identify isomeric forms. nih.govnih.gov Glycosylation of these enzymes can be confirmed by glycan detection before and after treatment with N-glycosidase F and through lectin immuno-detection. nih.gov

Table 1: Chromatographic and Spectroscopic Techniques in this compound Research

| Technique | Application | Key Findings/Advantages | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of enzymatic activity; Separation of peptidoglycan fragments. | High specificity and wide linear range for activity assays; Effective separation of complex mixtures of muropeptides. | rsc.orgasm.orgasm.orgnih.gov |

| Thin-Layer Chromatography (TLC) | Monitoring enzymatic hydrolysis of substrates like MDP. | Visual correlation between substrate disappearance and enzyme concentration. | mdpi.comresearchgate.net |

| Mass Spectrometry (MALDI-TOF) | Confirmation of compound identity. | Precise determination of molecular weights of peptides and nucleotide precursors. | asm.org |

| SDS-PAGE & 2D Electrophoresis | Characterization of enzyme molecular weight and isomeric forms. | Determination of subunit composition and identification of multiple protein isoforms. | nih.govnih.gov |

| Lectin Immuno-detection | Analysis of enzyme glycosylation. | Confirms N-glycosylation and provides information on the type of glycan structures. | nih.gov |

Genetic and Molecular Biology Approaches for Enzyme Characterization and Pathway Engineering

Genetic and molecular biology techniques are fundamental for characterizing the enzymes involved in this compound metabolism and for engineering metabolic pathways.

The genes encoding enzymes like N-acetylmuramoyl-L-alanine amidases are often identified through genome sequence analysis by searching for homologs of known amidase genes from other organisms. nih.gov For example, the amiC gene in Neisseria gonorrhoeae was identified based on its homology to the E. coli amiC gene. nih.gov

To study the function of these enzymes, gene knockout or deletion mutants are created. researchgate.netnih.gov Characterizing the phenotype of these mutants, such as altered growth characteristics or changes in peptidoglycan fragment release, provides insights into the enzyme's role in vivo. nih.gov Complementation of the mutant with the wild-type gene can be used to confirm that the observed phenotype is a direct result of the gene deletion. nih.gov

Overexpression of genes in suitable host systems, like E. coli, is a common strategy for producing large quantities of the enzyme for purification and biochemical characterization. asm.orgajmb.org This allows for detailed kinetic studies and structural analysis. For instance, the mpl gene from E. coli, which encodes a ligase involved in peptidoglycan recycling, was overexpressed to facilitate its purification and characterization. asm.org

Pathway engineering involves the manipulation of metabolic pathways to, for example, enhance the production of a particular compound or to study the effects of altering metabolic flux. This can involve the overexpression of specific enzymes or the knockout of competing pathways. The study of peptidoglycan biosynthesis and recycling pathways often involves the analysis of nucleotide precursor pools and peptide fragments in mutant strains to understand the physiological roles of enzymes like Mpl. asm.org

Computational and In Silico Modeling for Enzyme-Ligand Interactions and Pathway Analysis

Computational and in silico approaches have become increasingly important for studying enzyme-ligand interactions and for analyzing metabolic pathways involving this compound. These methods complement experimental data and can provide predictive insights.

Homology modeling is a key computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. researchgate.netresearchgate.net This is particularly useful when an experimental structure is not available. For example, homology modeling has been used to predict the structure of the MurD enzyme and to identify key residues in its active site. researchgate.net

Molecular docking simulations are used to predict the binding mode of a ligand, such as this compound or its analogues, to the active site of an enzyme. rsc.orgacs.org These simulations can help in understanding the structural basis of substrate specificity and can be used to screen for potential inhibitors. rsc.org The binding energies calculated from these simulations can provide an estimate of the affinity of the ligand for the enzyme. rsc.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of enzyme-ligand complexes over time, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. innovareacademics.in

Genome-scale metabolic modeling allows for the analysis of entire metabolic networks. uni-konstanz.de These models can be used to predict metabolic fluxes through different pathways under various conditions and to identify essential enzymes that could be potential drug targets. uni-konstanz.deupv.es For example, such models have revealed increased fluxes through peptidoglycan biosynthesis in multidrug-resistant bacteria during infection. uni-konstanz.de Subtractive genomics is an in silico approach used to identify potential drug targets by comparing the genome of a pathogen with that of its host to find essential genes that are unique to the pathogen. upv.eswiley.com

Viii. Emerging Research Areas and Future Perspectives on N Acetyl D Muramoyl L Alanine

Discovery and Characterization of Novel Enzymes and Metabolic Pathways

The canonical pathway for peptidoglycan biosynthesis is well-established, but researchers are continually discovering new enzymes and alternative metabolic routes that contribute to the diversity and adaptability of bacterial cell walls.

Recent research has identified novel N-acetylmuramoyl-L-alanine amidases, which are cell-wall hydrolases that cleave the bond between N-acetylmuramic acid and L-alanine. iucr.org For instance, Rv3717 from Mycobacterium tuberculosis has been characterized as a unique zinc-dependent amidase that lacks a conventional cell-wall-binding domain. iucr.org Similarly, the bacteriophage endolysin Gp29 LysA from mycobacteriophage TM4 has been shown to possess N-acetylmuramoyl-L-alanine amidase activity, which is crucial for lysing the host bacterium. researchgate.net The discovery of such enzymes expands our understanding of peptidoglycan hydrolysis, a process vital for cell wall remodeling, division, and turnover.

Furthermore, studies are uncovering new regulatory proteins that control the flow of metabolites into the peptidoglycan synthesis pathway. The Bacillus subtilis protein GlmR, for example, has been identified as a metabolic checkpoint protein. plos.org It plays a crucial role in diverting carbon from central metabolism, specifically from the glycolytic intermediate fructose-6-phosphate (B1210287), into the synthesis of peptidoglycan precursors. plos.org This is particularly important under conditions where fructose-6-phosphate is limited. plos.org The activity of GlmR appears to be stimulated by the enzyme GlmS and antagonized by the peptidoglycan intermediate UDP-N-acetylglucosamine (UDP-GlcNAc), highlighting a sophisticated feedback mechanism. plos.org

The cytoplasmic synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, involves a series of Mur ligases (MurC, MurD, MurE, and MurF). nih.gov The enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) catalyzes the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govnih.gov The ongoing characterization of these enzymes, including their structure, function, and inhibition, remains a key area of research for the development of new antimicrobial agents. nih.govresearchgate.net

| Enzyme/Protein | Organism/Source | Function | Significance in Emerging Research |

| Rv3717 | Mycobacterium tuberculosis | N-acetylmuramoyl-L-alanine amidase | A novel autolysin lacking a cell-wall-binding domain, potentially involved in autoregulation. iucr.org |

| Gp29 LysA | Mycobacteriophage TM4 | N-acetylmuramoyl-L-alanine amidase | A bacteriophage endolysin with potential as an antibacterial agent. researchgate.net |

| GlmR | Bacillus subtilis | Metabolic checkpoint protein | Regulates carbon partitioning between glycolysis and peptidoglycan biosynthesis. plos.org |

| MurD Ligase | Escherichia coli | Adds D-glutamate to UMA | A key target for the development of novel antibiotics due to its essential role in precursor synthesis. nih.govnih.gov |

| AmiD | Escherichia coli | N-acetylmuramoyl-L-alanine amidase | A lipoprotein amidase whose inactivation by its substrate suggests a new strategy for enzyme inhibition. asm.org |

Elucidation of Complex Regulatory Networks in Peptidoglycan Metabolism

The synthesis and remodeling of peptidoglycan are tightly regulated to ensure cell integrity during growth and division. Research is increasingly focused on unraveling the complex regulatory networks that coordinate these processes with other cellular functions.

Two-component systems (TCS) are primary mechanisms by which bacteria sense and respond to environmental changes. asm.org In pneumococcus, for example, the TCS08 system has been shown to regulate genes involved in colonization and metabolic homeostasis, including those associated with peptidoglycan metabolism and surface-exposed proteins. asm.org This highlights how bacteria integrate cell wall synthesis with host-pathogen interactions.

In organisms like Pseudomonas aeruginosa, the transcription factor regulatory network is exceptionally complex, controlling virulence, biofilm formation, and antibiotic resistance. elifesciences.org Studies using chromatin immunoprecipitation sequencing (ChIP-seq) are mapping the binding sites of numerous transcription factors, revealing a hierarchical and synergistic network that governs metabolic pathways and adaptation to different environments. elifesciences.org Understanding how these global regulators impact the expression of genes involved in N-Acetyl-D-muramoyl-L-alanine synthesis and utilization is a major goal.

The coordination of peptidoglycan synthesis with cell division and elongation is managed by multiprotein complexes. nih.gov Advances in imaging have shown that these protein machines are not static but move around the cell. nih.gov The movement can be driven by the enzymatic activity of peptidoglycan synthases or by cytoskeletal elements like FtsZ, depending on the bacterial species. nih.gov Elucidating the signals and protein-protein interactions that control the assembly, localization, and movement of these complexes is fundamental to understanding bacterial morphogenesis. nih.gov

| Regulatory System | Organism | Function | Research Focus |

| Two-Component System (TCS08) | Streptococcus pneumoniae | Regulates colonization and metabolic homeostasis. | Linking peptidoglycan metabolism to virulence and host adaptation. asm.org |

| Transcription Factor Networks | Pseudomonas aeruginosa | Controls virulence, metabolism, and antibiotic resistance. | Mapping global regulatory networks to identify master regulators of cell wall synthesis. elifesciences.org |

| Peptidoglycan Synthesis Machines | Various Bacteria | Synthesize and incorporate new peptidoglycan during growth and division. | Understanding the dynamics, movement, and regulation of these multi-protein complexes. nih.gov |

| Cell Wall Stress Responses | Bacillus subtilis | Adaptive responses to disruption of peptidoglycan synthesis. | Characterizing signaling pathways (e.g., involving σM factor) that maintain cell wall homeostasis. plos.org |

Development of Advanced Chemical Probes and Biosensors for Cellular Processes

Visualizing and quantifying the components and dynamics of peptidoglycan synthesis in living cells is a significant challenge that is being addressed by the development of innovative chemical tools.

Metabolic labeling using functionalized D-amino acids has become a powerful technique. mdpi.com Fluorescent D-amino acids (FDAAs) and clickable D-amino acid dipeptides (DAADs) are synthetic probes that mimic natural components of the peptidoglycan stem peptide. acs.org These probes are incorporated into the cell wall by the cell's own enzymatic machinery, allowing for the real-time visualization of peptidoglycan synthesis and remodeling. acs.orgacs.org Studies have shown that FDAAs report on the activity of transpeptidases in the periplasm, while DAADs are incorporated via the cytoplasmic pathway, providing insights into nascent peptidoglycan synthesis. acs.org

These probes have been instrumental in studying peptidoglycan dynamics in a variety of bacteria, including intracellular pathogens where traditional methods are difficult to apply. acs.orgacs.org The development of fluorogenic D-amino acids, which become fluorescent only upon incorporation, has further improved these techniques by reducing background noise. mdpi.com

In addition to probes that label the peptidoglycan itself, biosensors are being developed to monitor the levels of key metabolic precursors in real-time within live cells. Genetically encoded fluorescent biosensors have been created to track the concentration of UDP-GlcNAc, a central metabolite for the synthesis of glycoproteins, glycolipids, and peptidoglycan. acs.org These biosensors allow researchers to observe how precursor pools change in response to nutritional shifts or genetic perturbations. acs.org Similarly, advancements in biosensors for detecting specific L- and D-amino acids are providing new tools to study cellular metabolism and signaling. mdpi.comnih.gov

| Probe/Biosensor Type | Target Molecule/Process | Mechanism | Application |

| Fluorescent D-Amino Acids (FDAAs) | Peptidoglycan cross-linking | Metabolic incorporation by transpeptidases. | Visualizing sites of new PG synthesis and remodeling in live bacteria. acs.orgacs.org |

| D-Amino Acid Dipeptide Probes (DAADs) | Nascent peptidoglycan synthesis | Incorporation into the lipid II precursor in the cytoplasm. | Tracking the insertion of new peptidoglycan precursors into the cell wall. acs.orgrsc.org |

| Genetically Encoded Biosensors | UDP-GlcNAc | Fluorescence resonance energy transfer (FRET) upon binding the target molecule. | Monitoring the concentration of key peptidoglycan precursors in live cells. acs.org |

| Enzyme-Based Biosensors | L- and D-Amino Acids | Immobilized oxidases generate a detectable signal (e.g., electrochemical). | Quantifying specific amino acids in various biological and industrial samples. mdpi.comnih.gov |

Integration of Omics Data for Systems-Level Understanding of Cell Wall Dynamics

A systems biology approach, integrating multiple "omics" datasets, is becoming essential for a holistic understanding of the complex processes governing cell wall dynamics. wiley.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular behavior.

Multi-omics analyses are being used to characterize bacterial metabolism and virulence on a global scale. portlandpress.comfrontiersin.org By correlating changes in gene expression (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) under different conditions, researchers can identify novel biochemical pathways and regulatory connections. portlandpress.comnih.gov For instance, integrating these datasets can reveal how environmental signals are translated into changes in the peptidoglycan synthesis pathway and how these changes, in turn, affect the cell's interaction with its surroundings. frontiersin.org

This integrated approach is particularly powerful for studying complex biological systems like the gut microbiome, where interactions between the host and a multitude of bacterial species influence health and disease. frontiersin.org By applying multi-omics to these systems, it is possible to link microbial gene content and expression to specific metabolic functions, including the synthesis and degradation of peptidoglycan, which is a key molecule in host-microbe interactions. frontiersin.orgnsf.gov

The ultimate goal is to construct comprehensive network models that integrate the transcriptional, protein interaction, and metabolic networks. wiley.com Such models will allow for a more accurate prediction of how perturbations, such as the introduction of an antibiotic, will affect the entire cellular system, paving the way for more rational drug design and a deeper understanding of bacterial physiology. portlandpress.com

| Omics Technology | Data Provided | Contribution to Cell Wall Research |

| Genomics | Complete genetic blueprint of an organism. | Identifies genes encoding enzymes and regulators of peptidoglycan metabolism. frontiersin.org |

| Transcriptomics | Gene expression levels (mRNA) under specific conditions. | Reveals how the expression of cell wall-related genes is regulated in response to stimuli. elifesciences.orgwiley.com |

| Proteomics | Protein abundance, modifications, and interactions. | Quantifies the enzymes and structural proteins of the cell wall and identifies protein-protein interaction networks. portlandpress.comfrontiersin.org |

| Metabolomics | Profile of small-molecule metabolites. | Measures the pools of peptidoglycan precursors like this compound and related metabolites. portlandpress.comfrontiersin.org |

| Integrated Multi-Omics | A holistic view of cellular processes. | Connects genetic potential to functional output, revealing complex regulatory networks and systems-level responses in cell wall dynamics. wiley.comnih.gov |

Q & A

Q. What is the role of N-Acetyl-D-muramoyl-L-alanine in bacterial cell wall biosynthesis?

this compound is a critical intermediate in peptidoglycan biosynthesis, forming part of the repeating disaccharide-pentapeptide backbone. It serves as a substrate for enzymes like UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase, which catalyzes the addition of D-alanyl-D-alanine to the growing peptidoglycan chain . Researchers can track its incorporation into bacterial cell walls using isotopic labeling (e.g., ¹⁴C or ³H) combined with autoradiography or liquid chromatography-mass spectrometry (LC-MS) .

Q. How can this compound be detected and quantified in bacterial lysates?

High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (MS/MS) are standard methods. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the stereochemistry and purity of isolated compounds . NIST-standardized protocols ensure reproducibility in quantification .

Q. What enzymatic pathways degrade this compound in microbial systems?

N-Acetylmuramoyl-L-alanine amidases hydrolyze the bond between N-acetylmuramic acid and L-alanine in peptidoglycan. Enzyme activity assays involve monitoring substrate depletion via spectrophotometry (e.g., at 540 nm for reducing sugar detection) or fluorometric labeling of reaction products .

Advanced Research Questions

Q. How can researchers design experiments to study the immunostimulatory properties of this compound derivatives?

Synthetic analogs like MTP-PE (muramyl tripeptide phosphatidylethanolamine, CAS 83461-56-7) activate macrophages in cancer immunotherapy. In vitro assays include measuring cytokine release (e.g., TNF-α via ELISA) from macrophage cell lines. In vivo studies use tumor-bearing murine models to evaluate macrophage infiltration and tumor regression . Dose-response curves and pharmacokinetic profiling (e.g., LC-MS for plasma stability) are critical for optimizing efficacy .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Systematic meta-analyses of published datasets can identify confounding variables (e.g., assay conditions, bacterial strains). Controlled replication studies with standardized protocols (e.g., uniform bacterial growth media, enzyme sources) minimize variability. Advanced statistical tools like multivariate regression isolate factors influencing bioactivity .

Q. How can isotopic labeling track the incorporation of this compound into peptidoglycan?

Radiolabeled precursors (e.g., ¹⁴C-D-alanine) are introduced into bacterial cultures. Post-incubation, peptidoglycan is extracted and hydrolyzed. Radiolabeled this compound is quantified via scintillation counting or LC-MS with selected reaction monitoring (SRM) . Pulse-chase experiments further elucidate turnover rates.

Q. What strategies optimize the synthesis of this compound for structural-activity relationship (SAR) studies?

Solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids ensures stereochemical fidelity. For lipophilic derivatives (e.g., MTP-PE), conjugation with phospholipids via carbodiimide chemistry improves bioavailability. Purity is validated via reverse-phase HPLC and circular dichroism (CD) spectroscopy .

Methodological Notes

- Enzyme Kinetics : Use Michaelis-Menten parameters (Km, Vmax) derived from Lineweaver-Burk plots to compare amidase activity across bacterial species .

- Data Reproducibility : Adhere to NIST guidelines for spectroscopic and chromatographic measurements to ensure cross-study comparability .

- Ethical Considerations : For in vivo studies, follow institutional animal care protocols to validate immunostimulant safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.